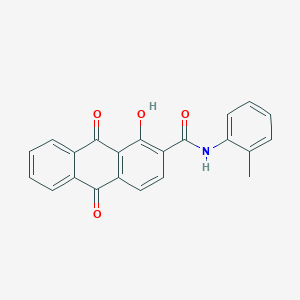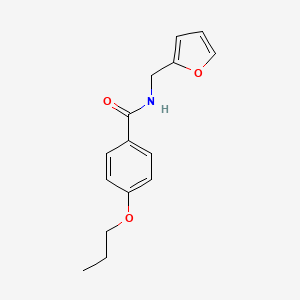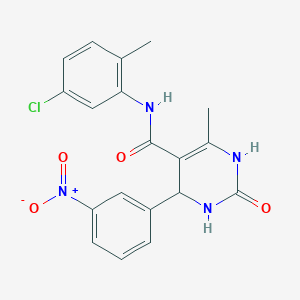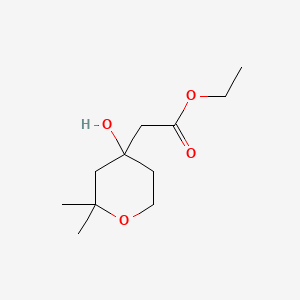![molecular formula C26H28N2O2 B4987183 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs play a critical role in the regulation of gene expression, and their inhibition by N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide leads to changes in the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its ability to selectively inhibit HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent analogs of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide for use in cancer therapy and other applications. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide and its effects on various biological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide in humans.
Synthesis Methods
The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to obtain the desired amide intermediate, which is then further reacted with 3,4-dimethylbenzoyl chloride to yield the final product.
Scientific Research Applications
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17-6-7-20(16-18(17)2)25(30)28-23-14-12-22(13-15-23)27-24(29)19-8-10-21(11-9-19)26(3,4)5/h6-16H,1-5H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMUMARWUKJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)


![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4987136.png)

![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987149.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)

![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)